6-(Bromomethyl)-2-phenyl-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-2-phenyl-4H-chromen-4-one typically involves the bromomethylation of a suitable precursor. One common method is the reaction of 6-methyl-2-phenyl-4H-chromen-4-one with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the substitution of the methyl group with a bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, green chemistry principles, such as the use of less toxic solvents and catalysts, can be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
6-(bromomethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of dihydrochromenone derivatives.
Scientific Research Applications
6-(bromomethyl)-2-phenyl-4H-chromen-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is used in the development of organic semiconductors and photonic materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules
Mechanism of Action
The mechanism of action of 6-(bromomethyl)-2-phenyl-4H-chromen-4-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The chromenone core can also interact with various receptors, modulating their activity and affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-methyl-2-phenyl-4H-chromen-4-one: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
6-chloromethyl-2-phenyl-4H-chromen-4-one: Similar structure but with a chloromethyl group, which is less reactive than the bromomethyl group.
2-phenyl-4H-chromen-4-one: Lacks both the bromomethyl and methyl groups, making it less versatile in chemical modifications
Uniqueness
6-(bromomethyl)-2-phenyl-4H-chromen-4-one is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for a wider range of chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and materials.
Properties
CAS No. |
50400-51-6 |
---|---|
Molecular Formula |
C16H11BrO2 |
Molecular Weight |
315.16 g/mol |
IUPAC Name |
6-(bromomethyl)-2-phenylchromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-10-11-6-7-15-13(8-11)14(18)9-16(19-15)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
DYVROXPBQHJZIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.